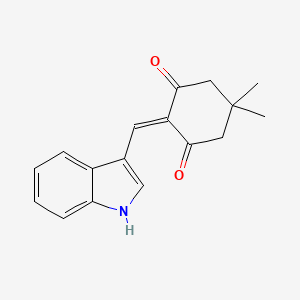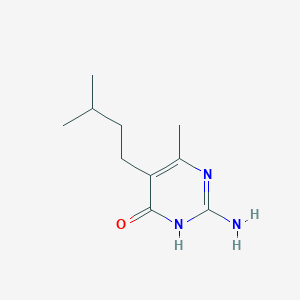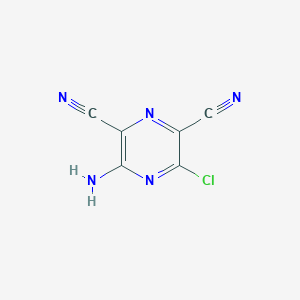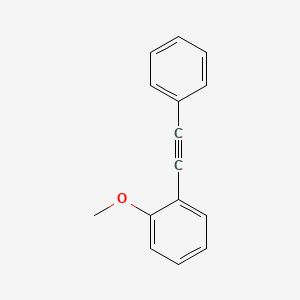
3-(4-吡啶基)丙酸乙酯
概述
描述
Ethyl 3-(4-Pyridyl)propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-Pyridyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-Pyridyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草剂开发:Bauer 等人 (1990) 探索了与 3-(4-吡啶基)丙酸乙酯相关的化合物的合成,展示了其除草剂特性并将其与已建立的除草剂进行了比较 (Bauer, Bieringer, Hacker, Koch, & Willms, 1990).
药物研究:Liu 等人 (2012) 和 Huansheng (2013) 专注于与 3-(4-吡啶基)丙酸乙酯在结构上相似的化合物,因为它们在药物应用中的潜力,特别是在开发新药方面 (Liu, Zhang, Cai, Xu, & Shen, 2012); (Huansheng, 2013).
化学动力学和热解:Farooq 等人 (2014) 比较了甲基和乙基丙酸酯的热解,提供了在高温条件下这些物质化学动力学的见解 (Farooq, Davidson, Hanson, & Westbrook, 2014).
食品和消化过程:Herrera 等人 (2019) 研究了丙酸乙酯在共沸混合物分离中的应用,因为它有可能用作生物活性药物产品,突出了它在消化过程中的积极作用 (Herrera, Fernández, Ortega, López‐Tosco, & Sosa, 2019).
药物中的多态性:Vogt 等人 (2013) 表征了与 3-(4-吡啶基)丙酸乙酯相关的化合物的两种多晶型,增强了对其物理和化学性质的理解,这对于药物开发至关重要 (Vogt, Williams, Johnson, & Copley, 2013).
DNA 合成:Hamamoto 等人 (1989) 引入了 2-(4-吡啶基)乙基作为脱氧核糖寡核苷酸合成中的一个新保护基,展示了其在生化研究中的效用 (Hamamoto, Shishido, Furuta, Takaku, Kawashima, & Takaki, 1989).
癌症研究:Liu 等人 (2019) 合成了一种衍生自 3-(4-吡啶基)丙酸乙酯的新型杂环化合物,评估了其对胃癌细胞系的抗癌活性 (Liu, Peng, Yue, Li, & Zhang, 2019).
昆虫生长调节:Devi 和 Awasthi (2022) 合成了 3-(2-(4-氯苯氧基)乙酰氨基)丙酸乙酯,将其作为一种昆虫生长调节剂进行研究,在害虫控制中具有潜在应用 (Devi & Awasthi, 2022).
生物燃料研究:El‐Nahas 等人 (2007) 研究了丙酸乙酯作为模型生物燃料的热化学和动力学,提供了对能源生产和可持续性的见解 (El‐Nahas, Navarro, Simmie, Bozzelli, Curran, Dooley, & Metcalfe, 2007).
作用机制
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(4-Pyridyl)propanoate . These factors could include pH levels, temperature, presence of other compounds, and more. Detailed studies are required to understand these influences.
属性
IUPAC Name |
ethyl 3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXRSMCFRIFFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481440 | |
| Record name | Ethyl isonicotinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-19-5 | |
| Record name | Ethyl isonicotinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)





